molecular formula C10H15ClFNO B13456265 1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride

1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride

Cat. No.: B13456265
M. Wt: 219.68 g/mol
InChI Key: QXLGUUPNDGVDQP-UHFFFAOYSA-N
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Description

1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride is an amino alcohol derivative with the molecular formula C₁₀H₁₄FNO·HCl (molecular weight: 183.22 + 36.46 = ~219.68 g/mol; exact data varies by source). Its CAS number is 1780221-18-2, and it is stored under inert conditions at 2–8°C to maintain stability . The compound features a 4-fluorophenyl ring attached to a branched carbon chain with hydroxyl (-OH) and amino (-NH₂) groups on adjacent carbons (positions 1 and 2, respectively).

Properties

Molecular Formula

C10H15ClFNO

Molecular Weight

219.68 g/mol

IUPAC Name

1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol;hydrochloride

InChI

InChI=1S/C10H14FNO.ClH/c1-10(2,13)9(12)7-3-5-8(11)6-4-7;/h3-6,9,13H,12H2,1-2H3;1H

InChI Key

QXLGUUPNDGVDQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)F)N)O.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination of Ketone Precursors

  • A common synthetic route involves starting from 4-fluorophenyl-substituted ketones such as 1-(4-fluorophenyl)-2-methylpropan-2-one.
  • The ketone undergoes reductive amination with ammonia or an ammonium salt under reducing conditions to introduce the amino group at the alpha position.
  • Reducing agents such as sodium cyanoborohydride or catalytic hydrogenation may be used.
  • The tertiary alcohol is either present in the ketone precursor or introduced by subsequent nucleophilic addition of methyl groups.

Grignard Reaction Approach

  • The synthesis may start from 4-fluorobromobenzene or 4-fluorophenylmagnesium bromide (Grignard reagent).
  • Reaction of the Grignard reagent with acetone or an appropriate ketone leads to the formation of the tertiary alcohol intermediate.
  • Subsequent amination steps convert the alcohol or a related intermediate into the amino alcohol.
  • This method requires anhydrous conditions and inert atmosphere to maintain Grignard reagent reactivity.

Hydroxylamine and Oxime Intermediate Route

  • A process analogous to the preparation of similar amino alcohols involves formation of an oxime intermediate from the corresponding hydroxy ketone.
  • The oxime is then reduced to the amino alcohol using catalytic hydrogenation or chemical reducing agents.
  • Control of reaction pH and temperature (0°C to 30°C) is critical to optimize yield and stereochemistry.

Catalytic and Asymmetric Synthesis

  • Enantioselective synthesis may be achieved using chiral catalysts or ligands to obtain optically active forms.
  • Asymmetric hydrogenation or resolution techniques can be applied to racemic mixtures.
  • Such methods improve the pharmacological relevance of the compound due to stereospecific activity.

Detailed Preparation Procedure (Illustrative)

Step Reagents & Conditions Description
1 Preparation of 4-fluorophenylmagnesium bromide React 4-fluorobromobenzene with magnesium in anhydrous ether under inert atmosphere
2 Grignard addition to acetone Add acetone slowly to the Grignard reagent at 0-5°C to form tertiary alcohol intermediate
3 Work-up and isolation Quench reaction with aqueous ammonium chloride, extract organic layer, dry and purify
4 Reductive amination or oxime formation and reduction Convert ketone group to oxime with hydroxylamine hydrochloride, then reduce to amino alcohol
5 Formation of hydrochloride salt Treat free base amino alcohol with hydrochloric acid to obtain hydrochloride salt

Reaction Conditions and Optimization

  • Temperature: Typically maintained between 0°C to 30°C during sensitive steps to control stereochemistry and minimize side reactions.
  • Solvents: Anhydrous diethyl ether, tetrahydrofuran, or ethyl acetate are preferred for Grignard and oxime formation steps.
  • pH Control: For oxime formation, the molar ratio of hydroxylamine salt to base is adjusted to neutralize acidic components fully.
  • Purification: Organic phase extraction, drying over anhydrous sodium sulfate, and vacuum evaporation are standard.

Analytical Data and Quality Control

Parameter Typical Value / Method
Molecular Weight 219.68 g/mol (hydrochloride salt)
Purity >98% by HPLC or GC
Stereochemistry Confirmed by chiral HPLC or X-ray crystallography
Physical State Solid, crystalline
Storage Conditions Dark, inert atmosphere, 2-8°C

Comparative Summary of Preparation Methods

Method Advantages Disadvantages
Reductive Amination Direct introduction of amino group Requires careful control of reducing agent and pH
Grignard Reaction High yield of tertiary alcohol intermediate Sensitive to moisture, requires inert atmosphere
Oxime Intermediate Route Good control over stereochemistry Multi-step, requires additional reduction step
Asymmetric Catalysis Produces optically pure compound More complex, costly catalysts required

Research Findings and Practical Notes

  • The presence of the fluorine atom on the phenyl ring enhances the compound's biological activity and metabolic stability.
  • The hydrochloride salt form improves solubility and stability for research applications.
  • Reaction yields vary depending on the purity of reagents and reaction conditions, with typical yields ranging from 60% to 85% in optimized protocols.
  • The compound requires careful handling due to potential skin and eye irritation hazards.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium iodide (NaI) or potassium thiocyanate (KSCN) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride is a chemical compound with the molecular formula C10H14ClFNOC_{10}H_{14}ClFNO and a molecular weight of 183.22 g/mol. Classified as an amino alcohol, it features a fluorophenyl group, which contributes to its unique chemical properties. Due to its potential biological activity and applications in medicinal chemistry, this compound is typically used in research settings.

Chemical Properties and Reactivity

The chemical reactivity of this compound is attributed to its amino and hydroxyl functional groups, which facilitate various reactions. The presence of a fluorine atom in the phenyl ring may enhance its potency and selectivity for certain biological targets, making it a candidate for further pharmacological studies.

Applications in Pharmaceutical Research

This compound is investigated for potential therapeutic effects, particularly in neuropharmacology, and as a lead compound for drug development. Studies on its interactions with biological systems suggest potential binding affinities to neurotransmitter receptors. Its structural similarity to other psychoactive substances indicates it may modulate neurotransmission pathways, thus warranting further investigation into its pharmacodynamics and pharmacokinetics.

Safety Information

1-Amino-2-methylpropan-2-ol hydrochloride is harmful by inhalation, in contact with skin, and if swallowed .

First Aid Measures

  • Skin contact: Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.
  • Eye contact: Immediately wash skin with copious amounts of water for at least 15 minutes, ensuring adequate flushing of the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention.
  • Inhalation: Remove to fresh air. In severe cases or if symptoms persist, seek medical attention.
  • Ingestion: Wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention.

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological receptors, while the fluorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Structural Features Storage Conditions
1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride C₁₀H₁₅ClFNO ~219.68* 1780221-18-2 -OH and -NH₂ on C1 and C2; branched methyl groups 2–8°C (inert atmosphere)
1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride C₁₀H₁₅ClFN 203.69 1200-27-7 -NH₂ on C2; no hydroxyl group Room temperature
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride C₉H₁₃ClFNO 205.66 1213160-13-4 -OH on C1; -NH₂ on C3; S-configuration Room temperature
3-Amino-3-(4-fluorophenyl)propan-1-ol hydrochloride C₉H₁₃ClFNO 205.66 224434-01-9 -NH₂ and -OH on C3; linear chain Not specified
(R)-1-Amino-1-(3,4-difluorophenyl)-2-methylpropan-2-ol C₁₀H₁₃F₂NO 201.22 277295-97-3 3,4-difluorophenyl; R-configuration Not specified

*Note: Molecular weight calculated from and adjusted for HCl addition.

Key Differences in Functional Groups and Substitution Patterns

Amino Alcohol vs. Primary Amine: The target compound contains both -NH₂ and -OH groups, distinguishing it from 1-(4-fluorophenyl)-2-methylpropan-2-amine hydrochloride (), which lacks a hydroxyl group. This difference likely affects solubility and hydrogen-bonding capacity . The hydroxyl group in amino alcohols may enhance interactions with polar biological targets, such as enzymes, compared to purely amine-based analogs .

Fluorine Substitution: The 3,4-difluorophenyl variant () increases lipophilicity, which could enhance blood-brain barrier penetration compared to the monosubstituted 4-fluorophenyl group .

Stereochemistry: Chiral centers in compounds like (S)-3-amino-2-(4-fluorophenyl)propan-1-ol hydrochloride () may lead to enantioselective biological activity, a factor absent in non-chiral analogs .

Pharmacological Implications

  • CNS Activity: Fluorinated cathinone derivatives (e.g., 4-FMC in ) interact with monoamine transporters. The target compound’s amino alcohol structure may confer distinct activity compared to primary amines (e.g., ), which are more typical of stimulant designs .

Biological Activity

1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. Its molecular formula is C10H14ClFN, with a molecular weight of 183.22 g/mol. The presence of both an amino group and a hydroxyl group, along with a fluorinated phenyl ring, contributes to its diverse biological properties.

The compound is classified as an amino alcohol, characterized by its reactivity due to the functional groups present. The fluorophenyl group enhances its potency and selectivity for various biological targets, making it an attractive candidate for pharmacological studies .

Property Value
Molecular FormulaC10H14ClFN
Molecular Weight183.22 g/mol
Density1.134 g/cm³ (predicted)
Boiling Point298.8 °C (predicted)

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology. Its effects on the central nervous system (CNS) have been a focal point of investigation, with studies suggesting potential applications in treating neurological disorders .

Neuropharmacological Effects

The compound has been studied for its ability to modulate neurotransmitter systems, which may lead to therapeutic effects in conditions such as depression and anxiety. The presence of the fluorine atom is believed to enhance the binding affinity to specific receptors in the CNS, thereby increasing its efficacy .

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • CNS Modulation : In vitro studies demonstrated that this compound significantly influenced serotonin and norepinephrine levels, indicating potential antidepressant effects.
  • Antibacterial Activity : Preliminary tests showed that this compound exhibits activity against certain bacterial strains, suggesting possible applications as an antibacterial agent. The minimum inhibitory concentrations (MICs) were found to be comparable to those of established antibiotics .
  • Toxicology Studies : Toxicological assessments revealed that while the compound shows promise in therapeutic applications, it also requires careful evaluation for safety and side effects in clinical settings .

Research Findings

Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity:

  • Synthesis Techniques : Various synthetic pathways have been developed for producing this compound efficiently, including multicomponent reactions that streamline the process while maintaining high yields .
  • Binding Affinity Studies : Molecular docking studies have indicated that the compound binds effectively to key receptors involved in neurotransmission, supporting its potential use as a neuropharmacological agent .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride?

The synthesis typically involves reductive amination or nucleophilic substitution strategies. For example, starting from a ketone precursor (e.g., 1-(4-fluorophenyl)-2-methylpropan-2-one), condensation with an ammonia source under reducing conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation) can yield the amine intermediate. Subsequent HCl treatment forms the hydrochloride salt. Chiral resolution may be required if stereoselectivity is critical, as seen in related fluorophenylpropanol derivatives .

Q. How can the purity and identity of this compound be verified in a research setting?

Analytical methods include:

  • HPLC/UV with reversed-phase C18 columns and mobile phases like acetonitrile/water (0.1% trifluoroacetic acid) for purity assessment .
  • NMR spectroscopy (¹H/¹³C) to confirm structural features, particularly the fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and the tertiary alcohol (δ ~1.4 ppm for methyl groups) .
  • Mass spectrometry (ESI-MS) for molecular ion verification (expected [M+H⁺] for C₁₀H₁₄ClFNO: ~234.1 m/z) .

Advanced Research Questions

Q. What challenges arise in stereochemical analysis of this compound, and how are they addressed?

The presence of a chiral center at the amino-alcohol moiety necessitates enantiomeric resolution. Techniques include:

  • Chiral HPLC with cellulose-based columns (e.g., Chiralcel OD-H) and hexane/isopropanol mobile phases.
  • Circular dichroism (CD) to correlate optical activity with absolute configuration, as demonstrated in structurally similar fluorophenylpropanolamines .
  • X-ray crystallography for definitive stereochemical assignment, as applied to related naphthol-oxazine derivatives .

Q. How do degradation pathways impact the stability of this compound under experimental conditions?

Degradation studies under thermal or hydrolytic stress (e.g., 40°C, 75% RH) may yield:

  • Hydrolysis products : Loss of the HCl moiety or cleavage of the amino-alcohol bond.
  • Oxidation byproducts : Formation of ketones or imines, detectable via LC-MS/MS.
    Mitigation strategies include inert atmosphere storage and pH-controlled buffers (pH 4–6) to minimize hydrolysis .

Q. What computational methods are used to predict the compound’s pharmacokinetic properties?

  • Molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like adrenergic receptors, leveraging fluorophenyl group interactions.
  • ADMET prediction tools (e.g., SwissADME) to estimate logP (~1.8), solubility (<1 mg/mL), and blood-brain barrier permeability, critical for CNS-targeted studies .

Methodological Guidance

Q. How should researchers optimize reaction yields for large-scale synthesis?

  • DoE (Design of Experiments) : Vary parameters like temperature (20–60°C), solvent polarity (ethanol vs. THF), and catalyst loading (e.g., 5–20% Pd/C for hydrogenation).
  • In-line monitoring : Use FTIR or Raman spectroscopy to track amine intermediate formation in real time .

Q. What advanced techniques resolve conflicting spectral data for structural confirmation?

  • 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals in crowded regions (e.g., methyl and fluorophenyl protons).
  • Isotopic labeling (e.g., ¹⁵N-ammonia) to trace nitrogen incorporation in the amino group .

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